molecular formula C16H13BrClF3N2O3S B296933 2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

货号 B296933
分子量: 485.7 g/mol
InChI 键: STSPJINZEXYLAJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly known as BAY 43-9006 or sorafenib, which is a targeted therapy drug used for the treatment of cancer, particularly liver, kidney, and thyroid cancers.

作用机制

Sorafenib exerts its anticancer effects by inhibiting the activity of RAF kinases, which are upstream regulators of the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for cell growth, differentiation, and survival. In addition, sorafenib inhibits the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis, cell cycle arrest, and autophagy in cancer cells. It also inhibits tumor angiogenesis by reducing the production of pro-angiogenic factors and increasing the secretion of anti-angiogenic factors. Sorafenib has been reported to have immunomodulatory effects by enhancing the activity of natural killer (NK) cells and T cells, which play a crucial role in the immune response against cancer.

实验室实验的优点和局限性

Sorafenib has several advantages for lab experiments, including its high potency, specificity, and selectivity for RAF kinases and other protein kinases. It also has a long half-life and can be administered orally, making it convenient for preclinical and clinical studies. However, sorafenib has some limitations, including its potential toxicity and adverse effects, such as hand-foot skin reaction, diarrhea, hypertension, and fatigue.

未来方向

There are several future directions for the research on sorafenib, including the development of new formulations and delivery systems to improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response to sorafenib and guide its clinical use. In addition, the combination of sorafenib with other targeted therapies, immunotherapies, or chemotherapy agents is being explored to enhance its anticancer effects. Finally, the role of sorafenib in the prevention and treatment of cancer metastasis and recurrence is an important area for future investigation.
Conclusion:
In conclusion, 2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a chemical compound with potent anticancer properties. Its mechanism of action involves the inhibition of RAF kinases, VEGFR, and PDGFR, which are essential for cancer cell survival, proliferation, and angiogenesis. Sorafenib has been approved for the treatment of several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid carcinoma. Future research on sorafenib should focus on the development of new formulations and delivery systems, identification of biomarkers, combination with other therapies, and prevention of cancer metastasis and recurrence.

合成方法

The synthesis method of 2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves several steps. It starts with the reaction of 4-bromoaniline with methylsulfonyl chloride to obtain 4-bromo(methylsulfonyl)aniline. This intermediate is then reacted with 2-chloro-5-(trifluoromethyl)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.

科学研究应用

2-[4-bromo(methylsulfonyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has been extensively studied for its anticancer properties. It inhibits the activity of several protein kinases, including RAF kinases, which play a crucial role in cancer cell proliferation, survival, and angiogenesis. Sorafenib has been approved by the US Food and Drug Administration (FDA) for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and radioactive iodine-refractory differentiated thyroid carcinoma.

属性

分子式

C16H13BrClF3N2O3S

分子量

485.7 g/mol

IUPAC 名称

2-(4-bromo-N-methylsulfonylanilino)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H13BrClF3N2O3S/c1-27(25,26)23(12-5-3-11(17)4-6-12)9-15(24)22-14-8-10(16(19,20)21)2-7-13(14)18/h2-8H,9H2,1H3,(H,22,24)

InChI 键

STSPJINZEXYLAJ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)C2=CC=C(C=C2)Br

规范 SMILES

CS(=O)(=O)N(CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)C2=CC=C(C=C2)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。